
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is an aromatic heterocyclic compound that features a pyridine ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-methyl-2-phenylnaphthalene with pyridine under specific reaction conditions. This process typically requires the use of a catalyst, such as palladium or copper, and may involve a series of steps including halogenation, coupling, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylnaphthalene: Similar in structure but lacks the pyridine ring.
4-Methyl-2-phenylnaphthalene: Similar but without the pyridine moiety.
2-(4-Methylphenyl)pyridine: Contains the pyridine ring but differs in the naphthalene substitution.
Uniqueness
2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is unique due to its combined structural features of both naphthalene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
32861-38-4 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(4-methyl-2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C22H17N/c1-16-15-20(17-9-3-2-4-10-17)22(21-13-7-8-14-23-21)19-12-6-5-11-18(16)19/h2-15H,1H3 |
Clé InChI |
CSXJVTNWJJSNEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)C3=CC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
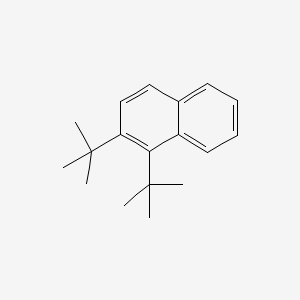
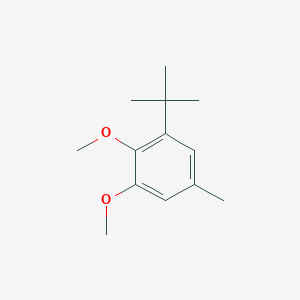

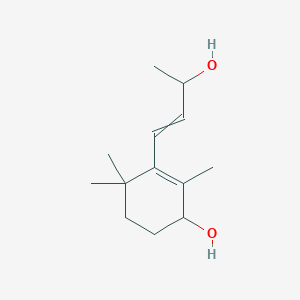
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
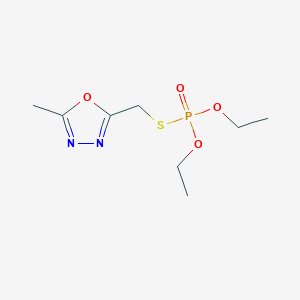
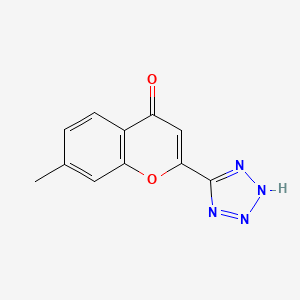
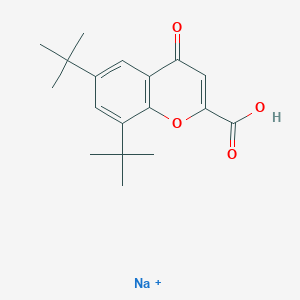
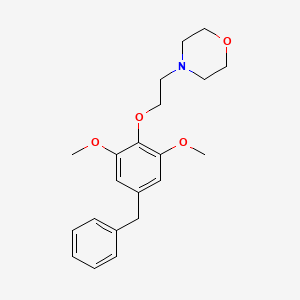
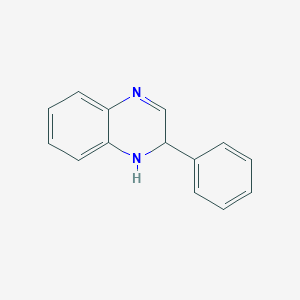
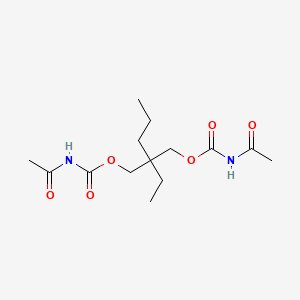
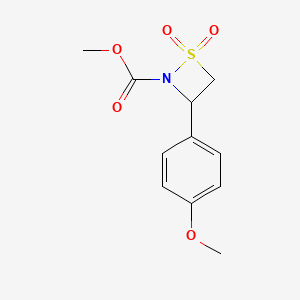
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
